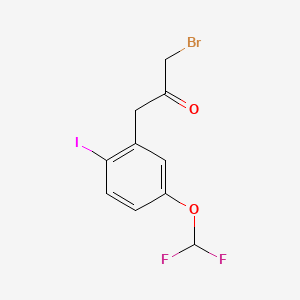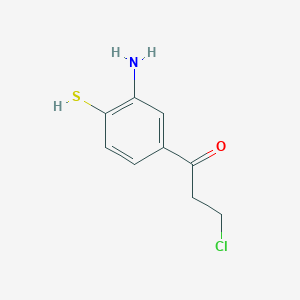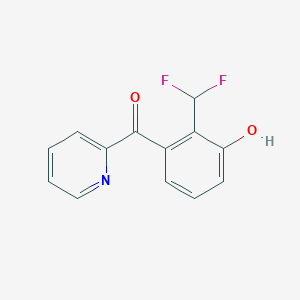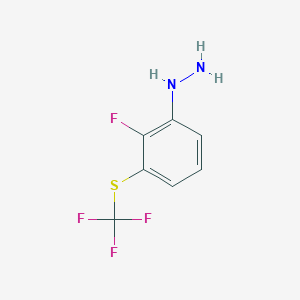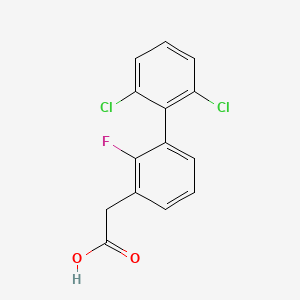![molecular formula C38H47ClN3O4+ B14052023 (2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine5 NHS ester is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is an analog of Cy5® NHS ester and has become popular in life science research and diagnostics due to its intense color and emission maximum in the red region, which is highly sensitive to many CCD detectors .
準備方法
Cyanine5 NHS ester is synthesized through the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis . Industrial production methods involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
化学反応の分析
Cyanine5 NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amino groups to form stable amide bonds, which is the basis for its use in labeling biomolecules . Common reagents used in these reactions include DMF or DMSO as solvents, and the reactions are typically carried out at a pH of 8.3-8.5 to optimize the yield . The major product formed from these reactions is the labeled biomolecule with the Cyanine5 dye attached.
科学的研究の応用
Cyanine5 NHS ester is widely used in various scientific research applications:
Chemistry: It is used for labeling small molecules and studying their interactions.
作用機序
The mechanism of action of Cyanine5 NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the Cyanine5 dye. The labeled molecule can then be detected through its fluorescence properties, with excitation and emission maxima at 646 nm and 662 nm, respectively .
類似化合物との比較
Cyanine5 NHS ester is similar to other NHS esters used for labeling, such as:
Sulfo-Cyanine5 NHS ester: This compound is water-soluble and does not require organic co-solvents, making it suitable for labeling sensitive proteins.
Cy5® NHS ester: An analog of Cyanine5 NHS ester, it has similar fluorescent properties and is used interchangeably in many applications.
DyLight 649 NHS ester: Another red-emitting dye used for labeling biomolecules, with comparable properties to Cyanine5 NHS ester.
Cyanine5 NHS ester is unique due to its intense color and high sensitivity, making it ideal for applications requiring precise and sensitive detection of labeled biomolecules.
特性
分子式 |
C38H47ClN3O4+ |
|---|---|
分子量 |
645.2 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride |
InChI |
InChI=1S/C38H46N3O4.ClH/c1-37(2)28-18-13-15-20-30(28)39(5)32(37)22-10-9-11-23-33-38(3,4)29-19-14-16-21-31(29)40(33)27-17-8-6-7-12-24-36(44)45-41-34(42)25-26-35(41)43;/h9-11,13-16,18-23H,6-8,12,17,24-27H2,1-5H3;1H/q+1; |
InChIキー |
DOOTYHJFDNJMLS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



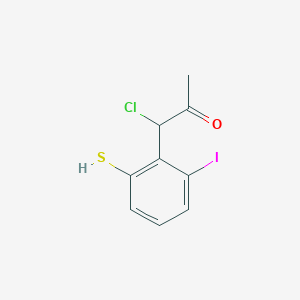
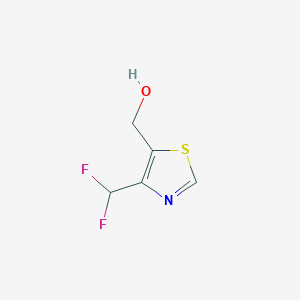

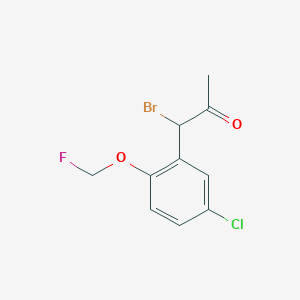
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)


